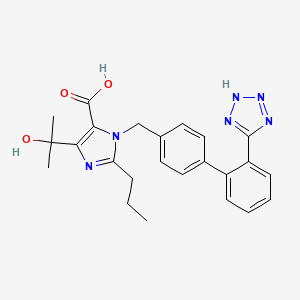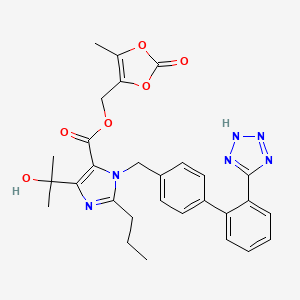
Nodinitib-1
Overview
Description
Mechanism of Action
Target of Action
Nodinitib-1 is a potent and selective inhibitor of the Nucleotide-binding Oligomerization Domain 1 (NOD1) receptor . NOD1 is an innate immune receptor that plays a crucial role in the immune response and has been associated with several inflammatory diseases .
Mode of Action
This compound interacts directly with NOD1, altering its conformation and suppressing RIP2 trafficking, a NOD1-binding partner required for NF-κB induction . This interaction inhibits the activation of NOD1, thereby blocking the phosphorylation and degradation of IκBα and MAPK signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NOD1-Ripk2-NF-kB inflammatory pathway . This compound inhibits this pathway, which is essential for the specification of hematopoietic stem and progenitor cells (HSPCs) . Small Rho GTPases coordinate the activation of this pathway .
Pharmacokinetics
It is known that this compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of NOD1-induced NF-κB activation . This inhibition blocks the phosphorylation and degradation of IκBα and MAPK signaling, without affecting the Akt survival pathway . As a result, this compound can suppress the immune response mediated by NOD1 .
Action Environment
The action of this compound is influenced by the cellular environment. For instance, in the context of injury and infection, Pattern Recognition Receptors (PRRs) sense Pathogen-Associated Molecular Patterns (PAMPs) to activate Nuclear Factor-kB (NF-kB) and trigger the expression of pro-inflammatory cytokines . This compound can inhibit this process by suppressing NOD1 activation . .
Biochemical Analysis
Biochemical Properties
Nodinitib-1 plays a crucial role in biochemical reactions, particularly those involving the NOD1 receptor . It interacts with this receptor to inhibit the production of IL-8, a key cytokine involved in inflammatory responses . The nature of this interaction is selective and reversible, making this compound a valuable tool for studying NOD1-mediated processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of the NOD1 receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit γ-tri-DAP-induced expression of the prototypical NF-κB target gene IκBα at the mRNA level .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with the NOD1 receptor . This binding inhibits the activation of NF-κB and MAPK signaling pathways, without affecting the Akt survival pathway . This selective inhibition allows this compound to modulate cellular responses to NOD1 ligands .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the NOD1 receptor . It interacts with this receptor to modulate the production of cytokines and other metabolites involved in inflammatory responses
Transport and Distribution
Given its role as a NOD1 inhibitor, it is likely that this compound interacts with cellular transporters or binding proteins that facilitate its movement within the cell .
Subcellular Localization
As a NOD1 inhibitor, it is plausible that this compound is directed to specific compartments or organelles where NOD1 is localized
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML130 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the reactions being carried out under controlled temperatures and inert atmospheres .
Industrial Production Methods: While specific industrial production methods for ML130 are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The process involves purification steps such as recrystallization and chromatography to achieve high purity levels, typically above 97% .
Chemical Reactions Analysis
Types of Reactions: ML130 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The aromatic ring in ML130 can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the aromatic ring .
Scientific Research Applications
ML130 is extensively used in scientific research due to its selective inhibition of the NOD1 receptor. Its applications include:
Chemistry: Used as a chemical probe to study the NOD1 pathway and its role in cellular signaling.
Biology: Investigates the role of NOD1 in immune responses and its involvement in inflammatory diseases.
Medicine: Explores potential therapeutic applications in treating diseases associated with NOD1 activation, such as inflammatory bowel disease and certain cancers.
Industry: Utilized in the development of new drugs targeting the NOD1 pathway.
Comparison with Similar Compounds
Nodinitib-2: Another selective NOD1 inhibitor with similar properties but different chemical structure.
ML146: A compound with dual inhibition of NOD1 and NOD2 receptors.
GSK583: A selective inhibitor of NOD2 with no significant activity against NOD1.
Uniqueness of ML130: ML130 is unique due to its high selectivity for NOD1 over NOD2, making it an ideal tool for studying NOD1-specific pathways without cross-reactivity. Its ability to inhibit NOD1-induced NF-κB activation with no cytotoxicity further enhances its utility in research .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-6-8-11(9-7-10)20(18,19)17-13-5-3-2-4-12(13)16-14(17)15/h2-9H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFABRWQVPCPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360187 | |
| Record name | ML130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
799264-47-4 | |
| Record name | ML130 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylbenzenesulfonyl)-1H-1,3-benzodiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)












